molecular formula C13H9BrClNO2 B13704267 6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid

6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid

Cat. No.: B13704267
M. Wt: 326.57 g/mol
InChI Key: DOSYFZOFIMFFBV-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid: is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 8th positions, respectively, along with a cyclopropyl group at the 2nd position and a carboxylic acid group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a quinoline precursor, followed by the introduction of the cyclopropyl group and the carboxylation at the 4th position. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products:

    Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

    Oxidized or Reduced Quinoline Compounds: Resulting from oxidation or reduction reactions.

    Coupled Products: Formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry:

    Building Block: Used as a precursor in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon bonds.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors in biochemical research.

Medicine:

    Drug Development: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

    Material Science: Used in the synthesis of materials with specific electronic and optical properties.

    Agriculture: Investigated for potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    6-Bromo-8-chloroquinoline: Lacks the cyclopropyl and carboxylic acid groups.

    8-Chloro-2-cyclopropylquinoline: Lacks the bromine and carboxylic acid groups.

    6-Bromo-2-cyclopropylquinoline: Lacks the chlorine and carboxylic acid groups.

Uniqueness: 6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid is unique due to the combination of bromine, chlorine, cyclopropyl, and carboxylic acid groups on the quinoline ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H9BrClNO2

Molecular Weight

326.57 g/mol

IUPAC Name

6-bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic acid

InChI

InChI=1S/C13H9BrClNO2/c14-7-3-8-9(13(17)18)5-11(6-1-2-6)16-12(8)10(15)4-7/h3-6H,1-2H2,(H,17,18)

InChI Key

DOSYFZOFIMFFBV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3Cl)Br)C(=C2)C(=O)O

Origin of Product

United States

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